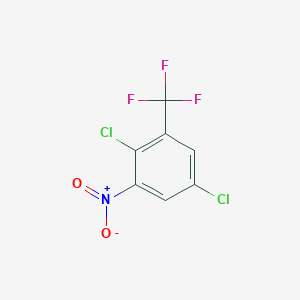

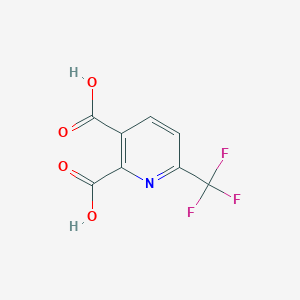

6-(Trifluoromethyl)pyridine-2,3-dicarboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“6-(Trifluoromethyl)pyridine-2,3-dicarboxylic acid” is a chemical compound with the molecular formula C8H4F3NO4 . It belongs to the family of pyridine-2,3-dicarboxylic acid derivatives, which have various applications in pharmaceutical, agricultural, and industrial fields.

Synthesis Analysis

The synthesis of trifluoromethylpyridines, including “6-(Trifluoromethyl)pyridine-2,3-dicarboxylic acid”, often involves a stepwise liquid-phase/vapor-phase process . The intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC) is produced under liquid-phase conditions, followed by vapor-phase fluorination of 2,3,5-DCTC to produce 2,3,5-DCTF .Molecular Structure Analysis

The molecular structure of “6-(Trifluoromethyl)pyridine-2,3-dicarboxylic acid” is characterized by the presence of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring is substituted at the 6-position with a trifluoromethyl group (-CF3) and at the 2 and 3 positions with carboxylic acid groups (-COOH) .Aplicaciones Científicas De Investigación

Organic Synthesis

6-(Trifluoromethyl)pyridine-2,3-dicarboxylic acid can be used as a building block in organic synthesis, particularly in the preparation of (trifluoromethyl)pyridyllithiums through metalation reactions .

Metal-Organic Frameworks (MOFs)

This compound is also involved in the synthesis of MOFs, which are porous materials with potential applications in gas storage, separation, and catalysis .

Pharmaceutical Industry

In the pharmaceutical field, it serves as an intermediate for the development of various drugs due to its unique trifluoromethyl group that can enhance biological activity .

Agrochemical Applications

The trifluoromethyl group is known to improve fungicidal activity, making this compound valuable in the synthesis of agrochemicals like fluazinam .

Pesticide Synthesis

It is used in the production of pesticides, including the synthesis of sulfoxaflor, which involves a condensation reaction with a trifluoromethyl-containing building block .

Dyestuff Field

As an intermediate, it finds application in the dyestuff industry, contributing to the synthesis of various dyes .

Crop Protection

The demand for trifluoromethylpyridine derivatives is high in crop protection, where they are used to shield crops from pests .

Synthesis of Methiodide Salts

Lastly, it is utilized in the synthesis of methiodide salts, which are important intermediates in various chemical reactions .

Direcciones Futuras

The future directions for “6-(Trifluoromethyl)pyridine-2,3-dicarboxylic acid” and its derivatives are promising. They are key structural motifs in active agrochemical and pharmaceutical ingredients. More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names, and several derivatives are used in the pharmaceutical and veterinary industries . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

Mecanismo De Acción

Target of Action

Similar compounds like 2,3-pyridinedicarboxylic acid have been reported to inhibit glucose synthesis .

Mode of Action

It’s worth noting that similar compounds have shown complexing ability towards certain ions .

Result of Action

Similar compounds have shown to have effects on certain biological processes .

Propiedades

IUPAC Name |

6-(trifluoromethyl)pyridine-2,3-dicarboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NO4/c9-8(10,11)4-2-1-3(6(13)14)5(12-4)7(15)16/h1-2H,(H,13,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXJKAVDDRGVIQD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C(=O)O)C(=O)O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30547832 |

Source

|

| Record name | 6-(Trifluoromethyl)pyridine-2,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30547832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

90376-94-6 |

Source

|

| Record name | 6-(Trifluoromethyl)pyridine-2,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30547832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(Dimethylsulfamoyl)-2-methylphenoxy]acetic acid](/img/structure/B1314221.png)

![4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1314236.png)